5-Bromo-2-methylaniline
Overview
Description
5-Bromo-2-methylaniline is a compound that has been the subject of various studies due to its potential applications in different fields, including pharmaceuticals and materials science. The compound is characterized by the presence of a bromine atom and a methyl group attached to an aniline structure, which is an aromatic ring with an amino group. This structure is a key intermediate in the synthesis of more complex molecules and can undergo various chemical reactions due to the presence of reactive sites on the molecule .
Synthesis Analysis
The synthesis of derivatives of 5-bromo-2-methylaniline has been explored in several studies. For instance, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia has been shown to proceed with regioselectivity, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product . Another study describes an efficient synthesis route for 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which is a moiety of a potent dopamine and serotonin receptor antagonist . Additionally, the synthesis of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester from p-bromoaniline has been reported, showcasing the versatility of bromoaniline derivatives in synthesizing heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of compounds related to 5-bromo-2-methylaniline has been determined using techniques such as X-ray crystallography. For example, the crystal structure of 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole has been elucidated, revealing the presence of strong intermolecular hydrogen bonds and weak Br...Br contacts that contribute to the supramolecular architecture . Similarly, the structure of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester has been investigated, with a focus on the hydrogen bonding interactions within the crystal .
Chemical Reactions Analysis
The reactivity of 5-bromo-2-methylaniline derivatives has been studied through various chemical reactions. The regioselective displacement reaction with ammonia and secondary amines has been demonstrated . Moreover, the reactivity of the molecule has been further explored through density functional theory (DFT) computations, molecular dynamics (MD) simulations, and docking studies, which help in understanding the potential reactive sites and biological activity of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-bromo-2-methylaniline derivatives have been characterized using spectroscopic and computational methods. Vibrational spectra, hyperpolarizability, and HOMO-LUMO analysis have been performed to understand the molecular properties of these compounds . For instance, the study of 2-amino-5-bromo-benzoic acid methyl ester provided insights into the formation of hydrogen bonds, charge transfer within the molecule, and its nonlinear optical activity . Similarly, the vibrational study and molecular properties of Methyl 2-amino 5-bromobenzoate were investigated to understand its molecular dynamics and electronic properties .
Scientific Research Applications
Synthesis of Brominated Compounds
A study by Rizwan et al. (2021) explored the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs using Suzuki cross-coupling reactions. These compounds were synthesized in considerable yields with various functional moieties, demonstrating the versatility of 5-bromo-2-methylaniline in creating brominated compounds with potential applications in materials science and chemistry (Rizwan et al., 2021).
Application in Organic Synthesis
Xue Xu (2006) reported the synthesis of 4-bromo-2-chlorotoluene, starting from 4-bromo-2-nitrotoluene and involving the reduction to 5-bromo-2-methylaniline. This process demonstrates the use of 5-bromo-2-methylaniline as an intermediate in the synthesis of other organically significant compounds (Xue Xu, 2006).
Role in Bromination Reactions
Anderson and Lee (1965) studied the bromination of methyl 2-pyrrolecarboxylate and 2-pyrrolecarboxaldehyde, identifying various brominated derivatives. Their findings indicate the potential of 5-bromo-2-methylaniline in facilitating bromination reactions in organic chemistry (Anderson & Lee, 1965).
Understanding Molecular Reactivity
The study of the reactivity and structural characteristics of 5-bromo-2-methylaniline derivatives, as performed by Rizwan et al. (2021), provides valuable insights into their molecular properties. This information is crucial for applications in molecular design and materials science (Rizwan et al., 2021).
Application in Corrosion Inhibition
A 2015 study by Assad et al. explored the use of a synthesized compound involving 5-bromo-2-methylaniline as a corrosion inhibitor for zinc metal. Their findings highlight its potential in industrial applications to prevent metal corrosion (Assad et al., 2015).
Chemical Education and Research Training
Lu et al. (2021) designed a comprehensive chemical experiment involving the synthesis and characterization of 5-bromo-1-methylgramine derivatives, showcasing the educational value of 5-bromo-2-methylaniline in teaching synthesis techniques in chemistry (Lu et al., 2021).
Safety And Hazards
5-Bromo-2-methylaniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
5-bromo-2-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-2-3-6(8)4-7(5)9/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQNKKRGJJRMKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192616 | |
Record name | 5-Bromo-o-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methylaniline | |
CAS RN |
39478-78-9 | |
Record name | 5-Bromo-2-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39478-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-o-toluidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039478789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromo-o-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-o-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.498 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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